Welcome to the BenchChem Online Store!
molecular formula C12H12N2O B8555072 5-methyl-2-m-tolyl-3H-imidazole-4-carbaldehyde CAS No. 68283-20-5

5-methyl-2-m-tolyl-3H-imidazole-4-carbaldehyde

Cat. No. B8555072
M. Wt: 200.24 g/mol
InChI Key: SHEJHKQCPUPVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04168964

Procedure details

A mixture of 5-methyl-2-m-tolyl-4-imidazolemethanol (13.0 gm., 0.064 mole), activated manganese dioxide (65 gm.) and methylene chloride (200 ml.) is stirred at room temperature for 20 hours. The reaction mixture is then filtered, the solvent removed in vacuo to afford 9.1 gm. (0.045 mole) of peach-colored solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
peach-colored solid
Quantity
0.045 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]([C:7]2[CH:8]=[C:9]([CH3:13])[CH:10]=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH2:14][OH:15]>[O-2].[O-2].[Mn+4].C(Cl)Cl>[CH3:1][C:2]1[NH:6][C:5]([C:7]2[CH:8]=[C:9]([CH3:13])[CH:10]=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH:14]=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC1=C(N=C(N1)C=1C=C(C=CC1)C)CO
Name
Quantity
65 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
peach-colored solid
Quantity
0.045 mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 9.1 gm

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=C(N=C(N1)C=1C=C(C=CC1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.